molecular formula C42H72O13 B1671525 Ginsenoside RG2 CAS No. 52286-74-5

Ginsenoside RG2

Katalognummer: B1671525
CAS-Nummer: 52286-74-5
Molekulargewicht: 785.0 g/mol
InChI-Schlüssel: AGBCLJAHARWNLA-QGUXELDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

. Ginsenoside sind die primären Wirkstoffe von Ginseng, das seit Jahrhunderten in der traditionellen Medizin verwendet wird. Panaxosid Rg2 ist besonders bekannt für seine pharmakologischen Eigenschaften, darunter neuroprotektive, entzündungshemmende und antioxidative Wirkungen .

2. Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen: Panaxosid Rg2 kann durch enzymatische Hydrolyse von Protopanaxatriol-Typ-Saponin-Gemischen synthetisiert werden. Enzyme wie β-Galactosidase aus Aspergillus oryzae und Lactase aus Penicillium-Arten werden häufig verwendet . Der enzymatische Prozess beinhaltet die Hydrolyse der glycosidischen Bindungen im Saponin-Gemisch, um Panaxosid Rg2 zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von Panaxosid Rg2 beinhaltet typischerweise die Extraktion aus frischen Ginsengwurzeln unter Verwendung von kommerziellen Enzymen und hohem hydrostatischem Druck. Diese Methode erhöht den Ertrag an Ginsenosiden, einschließlich Panaxosid Rg2, signifikant . Der Prozess beinhaltet die Behandlung der Ginsengwurzeln mit einer Mischung aus Enzymen wie Celluclast, Termamyl und Viscozyme unter hohem Druck und Temperaturbedingungen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Panaxoside Rg2 can be synthesized through enzymatic hydrolysis of protopanaxatriol-type saponin mixtures. Enzymes such as β-galactosidase from Aspergillus oryzae and lactase from Penicillium species are commonly used . The enzymatic process involves hydrolyzing the glycosidic bonds in the saponin mixture to yield Panaxoside Rg2.

Industrial Production Methods: Industrial production of Panaxoside Rg2 typically involves extraction from fresh ginseng roots using commercial enzymes and high hydrostatic pressure. This method significantly increases the yield of ginsenosides, including Panaxoside Rg2 . The process involves treating the ginseng roots with a mixture of enzymes such as Celluclast, Termamyl, and Viscozyme under high pressure and temperature conditions.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Panaxosid Rg2 durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren und ihre pharmakologischen Eigenschaften zu verbessern.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid und Kaliumpermanganat können verwendet werden, um Panaxosid Rg2 zu oxidieren.

    Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet, um Panaxosid Rg2 zu reduzieren.

    Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Hydroxidionen oder Amine.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Panaxosid Rg2 mit veränderten biologischen Aktivitäten. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion zu Desoxyderivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Ginsenoside RG2 exhibits notable neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and cerebral ischemia. Research indicates that RG2 can enhance neuronal survival and reduce neurotoxicity induced by glutamate and oxidative stress.

Key Findings:

  • Neuroprotection Against Ischemia: In studies involving ischemic reperfusion injury, RG2 administration resulted in decreased expression of neurotoxic markers such as amyloid precursor protein and increased levels of heat shock protein 70 (HSP70), which is associated with cell survival .
  • Mechanism of Action: RG2 inhibits the release of glutamic acid and reduces intracellular calcium overload, thereby protecting neurons from apoptosis mediated by caspase-3 activation .

Cancer Treatment

This compound has shown promise in cancer therapy through its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.

Key Findings:

  • Anti-Cancer Activity: RG2 has demonstrated cytotoxic effects against breast cancer cells and has been shown to enhance the efficacy of chemotherapeutic agents like paclitaxel . It induces apoptosis via the modulation of signaling pathways such as PI3K/Akt and MAPK-ERK .
  • Stemness Maintenance: Long-term exposure to RG2 promotes the proliferation and maintains the stemness of progenitor mesenchymal stem cells (pMSCs), suggesting potential applications in regenerative medicine and cancer stem cell targeting .

Immune Modulation

RG2 also plays a role in modulating immune responses, enhancing both humoral and cellular immunity.

Key Findings:

  • Adjuvant Effects: Studies have shown that RG2 enhances antibody production when co-administered with antigens, indicating its potential as an immunoadjuvant . This effect is attributed to its ability to stimulate T and B lymphocyte proliferation.
  • Immune Response Enhancement: Ginsenoside-based nanoparticles formulated with RG2 have been shown to significantly upregulate Th1 and Th2 immune responses, enhancing overall immune function .

Summary Table of Applications

Application AreaMechanism/EffectReferences
NeuroprotectionReduces neurotoxicity; inhibits glutamate release
Cancer TreatmentInduces apoptosis; enhances chemotherapy efficacy
Immune ModulationEnhances antibody production; stimulates lymphocytes

Vergleich Mit ähnlichen Verbindungen

Panaxosid Rg2 gehört zur Gruppe der Protopanaxatriol-Ginsenoside, zu denen auch Verbindungen wie Panaxosid Rg1, Panaxosid Rh1 und Panaxosid Rh2 gehören . Verglichen mit diesen ähnlichen Verbindungen ist Panaxosid Rg2 einzigartig in seinen spezifischen neuroprotektiven und entzündungshemmenden Eigenschaften .

Liste ähnlicher Verbindungen:

  • Panaxosid Rg1
  • Panaxosid Rh1
  • Panaxosid Rh2
  • Panaxosid Rb1
  • Panaxosid Rb2

Zusammenfassend lässt sich sagen, dass Panaxosid Rg2 eine vielseitige Verbindung mit signifikantem Potenzial in verschiedenen wissenschaftlichen und medizinischen Bereichen ist. Seine einzigartigen Eigenschaften und vielfältigen Anwendungen machen es zu einem wertvollen Gegenstand der laufenden Forschung.

Eigenschaften

CAS-Nummer

52286-74-5

Molekularformel

C42H72O13

Molekulargewicht

785.0 g/mol

IUPAC-Name

2-[2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42+/m1/s1

InChI-Schlüssel

AGBCLJAHARWNLA-QGUXELDRSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Isomerische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C[C@@]4(C(CC(C5[C@]4(CCC5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

Aussehen

Solid powder

melting_point

187 - 189 °C

Physikalische Beschreibung

Solid

Piktogramme

Irritant

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

ginsenoside Rg2
ginsenoside-Rg2
ginsenoside-Rg2, (3beta,6alpha,12beta,20R)-isome

Herkunft des Produkts

United States
Customer
Q & A

Q1: What are the primary molecular targets of ginsenoside Rg2?

A1: this compound has been shown to interact with various molecular targets, including:

  • SIRT1: Rg2 upregulates SIRT1 expression, contributing to its protective effects against myocardial ischemia/reperfusion injury by reducing oxidative stress and inflammation. [, , ]
  • NFATc1 and c-Fos: Rg2 downregulates the expression of these transcription factors involved in osteoclast differentiation, thus inhibiting osteoclastogenesis. []
  • MAPK pathway: Rg2 modulates the MAPK signaling pathway, influencing cellular processes like inflammation, apoptosis, and osteoclast differentiation. [, ]
  • AKT pathway: Rg2 activates the AKT signaling pathway, leading to improved cardiac function and reduced myocardial fibrosis. [, , ]
  • AMPK pathway: Rg2 activates AMPK, which plays a role in suppressing adipogenesis and promoting autophagy. [, ]
  • TLR4: Rg2, in combination with Rh1, inhibits the binding of LPS to TLR4, suppressing the TLR4-mediated inflammatory signaling pathway. []

Q2: How does this compound's interaction with these targets translate into its observed biological effects?

A2: this compound's interaction with these targets elicits a cascade of downstream effects, leading to its diverse bioactivities:

  • Anti-inflammatory effects: Rg2 reduces the expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, MCP-1) and inhibits the activation of inflammatory signaling pathways (NF-κB, p38-STAT1). [, , ]
  • Antioxidant effects: Rg2 increases the activity of antioxidant enzymes (SOD, catalase, glutathione peroxidase) and reduces oxidative stress markers (MDA). [, , ]
  • Anti-apoptotic effects: Rg2 inhibits apoptosis by regulating the expression of Bcl-2 family proteins (Bcl-2, Bax) and caspases (caspase-3, caspase-9). [, , ]
  • Cardioprotective effects: Rg2 improves cardiac function, reduces infarct size, attenuates myocardial fibrosis, and protects against trastuzumab-induced cardiotoxicity. [, , , , ]
  • Neuroprotective effects: Rg2 protects against ischemia-induced neuronal injury, improves cognitive function, and attenuates learning and memory loss. [, , ]
  • Anti-obesity effects: Rg2 inhibits adipogenesis, reduces body weight gain, and improves lipid profiles. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C42H72O14 and a molecular weight of 801.01 g/mol.

Q4: What spectroscopic data is available for characterizing this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR analyses provide detailed structural information about the compound, including the stereochemistry at C-20 (S or R isomers). [, , ]
  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) and mass spectrometry (MS), is widely used for separating, identifying, and quantifying this compound in various matrices. [, , , , ]

Q5: What are the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound?

A5: Research suggests that:

  • Absorption: this compound can be absorbed following oral administration, but its bioavailability is relatively low. [, ]
  • Distribution: Following absorption, Rg2 is distributed to various tissues, including the heart, liver, brain, and kidneys. [, , , ]
  • Metabolism: Rg2 is metabolized by intestinal microorganisms and liver enzymes. [, , ] Notably, some metabolites exhibit enhanced bioactivity compared to the parent compound. []
  • Excretion: Rg2 and its metabolites are primarily excreted via bile and feces. [, ]

Q6: What in vitro models have been used to study the biological activities of this compound?

A6: Several cell-based assays have been employed to investigate the effects of Rg2, including:

  • H9c2 cardiomyocytes: To investigate its cardioprotective effects against oxidative stress, apoptosis, and trastuzumab-induced toxicity. [, , ]
  • Human umbilical vein endothelial cells (HUVECs): To study its anti-inflammatory effects and impact on adhesion molecule expression. []
  • Bone marrow macrophages (BMMs): To assess its inhibitory effects on osteoclastogenesis. []
  • 3T3-L1 preadipocytes: To evaluate its anti-adipogenic effects and mechanisms of action. []
  • RAW264.7 macrophages: To investigate its anti-inflammatory effects and mechanisms of action in LPS-stimulated inflammation. []

Q7: What animal models have been used to evaluate the therapeutic potential of this compound?

A7: Researchers have utilized various animal models to study the in vivo efficacy of Rg2, including:

  • Rat models of myocardial ischemia/reperfusion injury: To assess its cardioprotective effects. [, , , ]
  • Rat models of multi-infarct dementia: To evaluate its neuroprotective effects and impact on cognitive function. []
  • Rat models of spinal cord ischemia/reperfusion injury: To investigate its protective effects against spinal cord injury. []
  • Mouse models of high-fat diet-induced obesity: To study its anti-obesity and anti-adipogenic effects. [, , ]
  • Mouse models of LPS-induced inflammation: To investigate its anti-inflammatory effects and ability to protect against LPS-induced tissue damage. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.